molecular formula C48H40Br2Si4 B11960197 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane CAS No. 13529-76-5

1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane

Cat. No.: B11960197
CAS No.: 13529-76-5
M. Wt: 889.0 g/mol
InChI Key: YDJXRUBDNVNIJE-UHFFFAOYSA-N
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Description

1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a unique organosilicon compound with the molecular formula C48H40Br2Si4 and a molecular weight of 889.006 g/mol This compound is characterized by its eight phenyl groups attached to a tetrasilane backbone, with bromine atoms at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be synthesized through a multi-step process involving the reaction of phenyl-substituted silanes with bromine. The reaction typically requires a controlled environment to ensure the correct substitution and to avoid unwanted side reactions. The general steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized silanes, while oxidation and reduction reactions can lead to changes in the silicon backbone structure .

Scientific Research Applications

1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,4-dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to undergo various chemical reactions. The bromine atoms and the silicon backbone play crucial roles in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in catalysis, the compound may interact with substrates to facilitate the formation of desired products .

Comparison with Similar Compounds

Uniqueness: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its silicon backbone and the presence of multiple phenyl groups. This structure imparts distinct chemical properties, making it valuable in various research applications .

Properties

CAS No.

13529-76-5

Molecular Formula

C48H40Br2Si4

Molecular Weight

889.0 g/mol

IUPAC Name

bromo-[[[bromo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane

InChI

InChI=1S/C48H40Br2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H

InChI Key

YDJXRUBDNVNIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Br)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Br

Origin of Product

United States

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